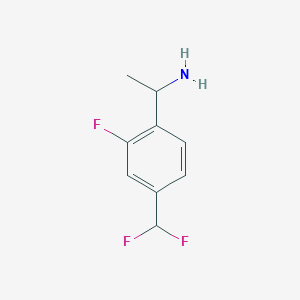

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine

Description

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |

InChI |

InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3 |

InChI Key |

KJTZUOPRFPEYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Lewis Acid Catalyzed Condensation and Chiral Sulfinamide Approach

A prominent method involves the use of 2,2-difluoro-1-phenylacetophenone as a starting material, which undergoes a Lewis acid-catalyzed condensation with a chiral tert-butanesulfinyl amide to form a chiral sulfoximine intermediate. This is followed by reduction and hydrolysis steps to yield the chiral alpha-difluoromethyl phenyl ethylamine.

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Lewis acid-catalyzed condensation of 2,2-difluoro-1-phenylacetophenone with chiral tert-butanesulfinyl amide | 2,2-difluoro-1-phenylacetophenone, chiral tert-butanesulfinyl amide, Lewis acid catalyst | Solvent medium, reflux conditions | Formation of chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfoximine |

| 2 | Reduction of sulfoximine intermediate | Reducing agent such as 3-sec-butyl lithium borohydride | Low temperature (-78°C), inert atmosphere | Chiral (2,2-difluoromethyl-1-phenyl-ethyl)-tert-butyl sulfinamide |

| 3 | Hydrolysis of sulfinamide | Hydrochloric acid in solvent | Mixed aqueous-organic medium | Target chiral alpha-difluoromethyl phenyl ethylamine |

This method addresses issues of complexity and cost in conventional syntheses and is suitable for industrial scale-up due to the availability of raw materials and relatively straightforward reaction conditions.

Asymmetric Hydrogenation and Chiral Resolution

Another approach, extrapolated from related fluorinated phenyl ethanamine syntheses, involves:

- Formation of an imine intermediate by condensation of a substituted acetophenone with a chiral amine.

- Asymmetric hydrogenation of the imine to yield the chiral amine.

- Purification and salt formation (e.g., hydrochloride salt) to enhance stability.

For example, in the synthesis of related chiral phenyl ethanamines, refluxing substituted acetophenones with chiral amines in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water is used to form imines. Subsequent catalytic hydrogenation with Pd/C under hydrogen atmosphere yields the chiral amine, which is then converted to its hydrochloride salt by treatment with HCl in isopropanol.

Though this exact method is described for 4-methoxyphenyl derivatives, it is adaptable to difluoromethyl-fluorophenyl substrates with appropriate modifications.

Asymmetric Synthesis via Chiral Catalysts or Enzymatic Resolution

While specific details for 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine are limited, general synthetic strategies for chiral fluorinated amines include:

- Asymmetric hydrogenation using chiral transition metal catalysts.

- Enzymatic kinetic resolution of racemic amines.

- Use of chiral auxiliaries such as tert-butanesulfinamide to induce stereoselectivity.

These methods aim to maximize enantiomeric excess and yield, critical for pharmaceutical applications.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method 1: Lewis Acid Catalyzed Sulfinamide Route | Method 2: Imine Formation and Hydrogenation | Method 3: Asymmetric Catalysis/Enzymatic Resolution |

|---|---|---|---|

| Starting Material | 2,2-Difluoro-1-phenylacetophenone | Substituted acetophenone + chiral amine | Racemic amine or ketone precursor |

| Key Reagents | Lewis acid, chiral tert-butanesulfinyl amide, reducing agent | p-Toluenesulfonic acid, Pd/C, H2 | Chiral metal catalyst or enzyme |

| Reaction Conditions | Reflux, low temperature reduction (-78°C), acidic hydrolysis | Reflux with Dean-Stark trap, hydrogenation at 35-55°C | Mild conditions, often ambient to moderate temperature |

| Yield | ~80% for intermediate sulfinamide | Variable, typically high for hydrogenation | Dependent on catalyst/enzyme efficiency |

| Chirality Control | High, via chiral sulfinamide auxiliary | High, via chiral amine and catalyst | High, via catalyst or enzyme specificity |

| Industrial Suitability | Good, scalable and cost-effective | Good, widely used in pharma | Variable, depending on catalyst cost and availability |

Research Findings and Notes

- The sulfinamide-based method provides a robust route to chiral alpha-difluoromethyl phenyl ethylamines with good yields and enantiomeric purity, suitable for scale-up.

- The imine formation and hydrogenation approach is well-established for related compounds and can be adapted for difluoromethyl-fluorophenyl substrates, offering a practical alternative.

- Fluorinated chiral amines prepared by these methods exhibit enhanced pharmacokinetic properties, making the control of stereochemistry critical.

- Hydrochloride salt formation is commonly employed post-synthesis to improve compound stability and solubility for handling and further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine may serve as a lead compound in the development of novel anticancer agents. Its structural modifications can enhance selectivity and potency against specific cancer types, particularly those associated with mutant isocitrate dehydrogenase (IDH) enzymes. Inhibitors targeting these enzymes have shown promise in treating gliomas and acute myeloid leukemia (AML) .

Neuropharmacology

In the realm of neuropharmacology, compounds similar to 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine have been investigated for their effects on dopamine transporters. Atypical dopamine transporter inhibitors have demonstrated potential in preclinical models for treating psychostimulant abuse disorders, suggesting that this compound could also exhibit similar properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is crucial for optimizing its pharmacological profile. Modifications to the fluorine substituents and the ethylamine backbone can significantly influence the compound's affinity for various receptors, including serotonin and sigma receptors. Such studies could lead to the identification of more effective derivatives with enhanced therapeutic profiles .

Case Study 1: Anticancer Activity

A study explored the efficacy of various derivatives of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine against cancer cell lines exhibiting IDH mutations. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards tumor cells compared to normal cells. This highlights the potential for targeted cancer therapies utilizing this compound .

Case Study 2: Psychostimulant Use Disorders

In animal models, compounds structurally related to 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine were tested for their ability to reduce the reinforcing effects of cocaine and methamphetamine. The findings suggested that these compounds could mitigate addiction behaviors without producing significant psychostimulant effects themselves, indicating their potential as therapeutic agents in treating substance use disorders .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Ethylamines

| Compound Name | Substituent Positions | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|---|

| 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine | 2-F, 4-CF₂H | Ethylamine, difluoromethyl | C₉H₁₀F₃N | 189.18 | Liquid |

| 2-Fluoro-2-(3-fluorophenyl)ethanamine | 2-F (phenyl), 2-F (ethyl) | Ethylamine, geminal difluorine | C₈H₈F₂N | 171.15 | Solid |

| 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine | 2-F (ethyl), 4-CF₃ | Ethylamine, trifluoromethyl | C₉H₈F₄N | 221.16 | Solid |

| (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride | 2-F, 4-F | Ethylamine, hydrochloride | C₈H₈F₂N·HCl | 203.61 | Crystalline |

| 25I-NBF (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine) | 2-F, 4-I, 2,5-OCH₃ | Ethylamine, iodinated, methoxy | C₁₇H₁₈FINO₂ | 431.21 | Solid |

Key Observations :

- Substituent Position : The position of fluorine atoms significantly impacts electronic and steric properties. For example, ortho-fluorine (2-F) in 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine increases steric hindrance compared to para-fluorine (4-F) in (S)-1-(2,4-difluorophenyl)ethanamine .

- Functional Groups : The difluoromethyl group (CF₂H) enhances lipophilicity and metabolic resistance compared to trifluoromethyl (CF₃) or simple fluorine substituents .

- Halogen Effects : Iodine substitution in 25I-NBF introduces bulk and polarizability, altering receptor binding profiles compared to fluorine-dominated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine | 2.1 | 15.2 (H₂O) | N/A (liquid) | Stable ≤25°C |

| 2-Fluoro-2-(3-fluorophenyl)ethanamine | 1.8 | 8.3 (H₂O) | 98–100 | Hygroscopic |

| (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride | 1.5 | 42.0 (H₂O) | 215–217 | Stable ≤30°C |

| ZINC34818738 (N-[[4-[(3-fluoro-4-methoxy-phenyl)]phenyl]methyl]ethanamine) | 3.9 | 0.5 (H₂O) | 145–147 | Light-sensitive |

Key Observations :

- Lipophilicity : Compounds with trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups exhibit higher LogP values, enhancing membrane permeability .

- Solubility : Hydrochloride salts (e.g., (S)-1-(2,4-difluorophenyl)ethanamine hydrochloride) show improved aqueous solubility due to ionic interactions .

- Stability : Liquid analogs like 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine require storage at controlled temperatures to prevent degradation .

Biological Activity

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation, cancer therapy, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is C9H10F3N. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets compared to non-fluorinated analogs. The difluoromethyl group is particularly significant as it alters the compound's electronic properties, potentially enhancing its biological activity.

Enzyme Modulation

Research indicates that 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine exhibits significant biological activity by modulating various enzyme activities. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways related to fibrosis and inflammation. This inhibition can impact cellular signaling and metabolic processes, making the compound a candidate for further pharmacological studies.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) suggests that the presence of fluorine atoms enhances the compound's binding affinity to target proteins involved in cancer progression.

Study 1: Cytotoxicity in Cancer Cell Lines

In a comparative study involving various fluorinated analogs, 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine showed improved cytotoxicity against hypopharyngeal tumor cells (FaDu) compared to traditional agents like bleomycin. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine | 5.0 | Induces apoptosis |

| Bleomycin | 7.5 | DNA damage |

Study 2: Enzyme Inhibition

Another significant finding is its ability to inhibit enzymes linked to inflammatory pathways. In vitro assays demonstrated that the compound effectively reduced the activity of specific kinases involved in inflammation, thereby suggesting its potential utility in treating inflammatory diseases.

Research Findings Summary

- Mechanism of Action : The difluoromethyl group enhances binding interactions with protein targets.

- Therapeutic Potential : Promising results in cancer therapy and anti-inflammatory applications.

- Future Directions : Further studies are needed to elucidate detailed mechanisms and optimize pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.